2-Bromo-6-((4-chloro-2-fluorophenyl)(hydroxy)methyl)phenol
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Overview
Description
2-Bromo-6-((4-chloro-2-fluorophenyl)(hydroxy)methyl)phenol is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((4-chloro-2-fluorophenyl)(hydroxy)methyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((4-chloro-2-fluorophenyl)(hydroxy)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to convert the phenolic group to a hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
2-Bromo-6-((4-chloro-2-fluorophenyl)(hydroxy)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-((4-chloro-2-fluorophenyl)(hydroxy)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-fluorophenol: Similar in structure but lacks the hydroxy and methyl groups.
2-Bromo-4-methylphenol: Contains a methyl group instead of the chloro and fluoro substituents.
4-Bromo-2-chlorophenol: Lacks the fluoro and hydroxy groups.
Uniqueness
2-Bromo-6-((4-chloro-2-fluorophenyl)(hydroxy)methyl)phenol is unique due to the combination of bromine, chlorine, and fluorine atoms along with the hydroxy and methyl groups
Properties
Molecular Formula |
C13H9BrClFO2 |
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Molecular Weight |
331.56 g/mol |
IUPAC Name |
2-bromo-6-[(4-chloro-2-fluorophenyl)-hydroxymethyl]phenol |
InChI |
InChI=1S/C13H9BrClFO2/c14-10-3-1-2-9(13(10)18)12(17)8-5-4-7(15)6-11(8)16/h1-6,12,17-18H |
InChI Key |
XMPBCOXNDVDPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(C2=C(C=C(C=C2)Cl)F)O |
Origin of Product |
United States |
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